molecular formula C18H23N3OS B11241457 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11241457
M. Wt: 329.5 g/mol
InChI Key: WAWXHKRCJGJXGP-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide, typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, including antibacterial, anti-inflammatory, and antitumor properties. In the industry, it is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide include other imidazole derivatives such as clemizole, etonitazene, and enviroxime. These compounds share the imidazole core structure but differ in their substituents and specific biological activities .

Uniqueness: What sets this compound apart is its unique combination of the cyclohexyl and 3-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H23N3OS/c1-14-6-5-7-15(12-14)20-17(22)13-23-18-19-10-11-21(18)16-8-3-2-4-9-16/h5-7,10-12,16H,2-4,8-9,13H2,1H3,(H,20,22)

InChI Key

WAWXHKRCJGJXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3

Origin of Product

United States

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